molecular formula C8H12ClNO3 B12429365 Pyridoxine-13C4 (hydrochloride)

Pyridoxine-13C4 (hydrochloride)

Cat. No.: B12429365
M. Wt: 209.61 g/mol
InChI Key: ZUFQODAHGAHPFQ-ILAPHPGLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridoxine-13C4 (hydrochloride) typically involves the incorporation of carbon-13 isotopes into the pyridoxine molecule. This can be achieved through multi-step organic synthesis, starting from commercially available carbon-13 labeled precursors. The final step usually involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods: Industrial production of Pyridoxine-13C4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced chromatographic techniques is common to separate and purify the labeled compound from any unlabeled impurities .

Chemical Reactions Analysis

Types of Reactions: Pyridoxine-13C4 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridoxine-13C4 (hydrochloride) is extensively used in scientific research due to its labeled carbon atoms, which allow for precise tracking in metabolic studies. Some key applications include:

Mechanism of Action

Pyridoxine-13C4 (hydrochloride) exerts its effects primarily through its conversion to pyridoxal phosphate, the active form of Vitamin B6. Pyridoxal phosphate acts as a coenzyme in various enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production. The compound interacts with molecular targets such as aminotransferases and decarboxylases, facilitating the catalysis of biochemical reactions .

Comparison with Similar Compounds

    Pyridoxine (hydrochloride): The non-labeled form of the compound.

    Pyridoxal (hydrochloride): An oxidized form of pyridoxine.

    Pyridoxamine (hydrochloride): A reduced form of pyridoxine.

Uniqueness: Pyridoxine-13C4 (hydrochloride) is unique due to its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. This feature distinguishes it from other forms of Vitamin B6, making it an invaluable tool in research settings .

Properties

Molecular Formula

C8H12ClNO3

Molecular Weight

209.61 g/mol

IUPAC Name

4,5-bis(hydroxy(113C)methyl)-2-methyl(4,5-13C2)pyridin-3-ol;hydrochloride

InChI

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i3+1,4+1,6+1,7+1;

InChI Key

ZUFQODAHGAHPFQ-ILAPHPGLSA-N

Isomeric SMILES

CC1=NC=[13C]([13C](=C1O)[13CH2]O)[13CH2]O.Cl

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.Cl

Origin of Product

United States

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